2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of Substituents: The 4-chloro-3-nitrophenyl and 4-bromophenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the halogen atoms could yield a variety of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the development of organic semiconductors or nonlinear optical materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the disease or condition being treated.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
Uniqueness
The uniqueness of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate lies in its specific combination of substituents, which can impart distinct chemical and biological properties. For example, the presence of both chloro and nitro groups can influence its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C25H16BrClN2O5 |
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Molecular Weight |
539.8 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H16BrClN2O5/c1-14-3-2-4-18-19(12-21(28-24(14)18)15-5-8-17(26)9-6-15)25(31)34-13-23(30)16-7-10-20(27)22(11-16)29(32)33/h2-12H,13H2,1H3 |
InChI Key |
GAHSHAIYAQYBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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